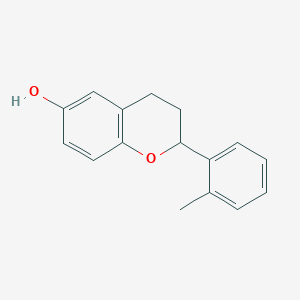

2-o-Tolyl-chroman-6-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H16O2 |

|---|---|

Molecular Weight |

240.30 g/mol |

IUPAC Name |

2-(2-methylphenyl)-3,4-dihydro-2H-chromen-6-ol |

InChI |

InChI=1S/C16H16O2/c1-11-4-2-3-5-14(11)16-8-6-12-10-13(17)7-9-15(12)18-16/h2-5,7,9-10,16-17H,6,8H2,1H3 |

InChI Key |

MBEKIFZARFVPRG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2CCC3=C(O2)C=CC(=C3)O |

Origin of Product |

United States |

Sophisticated Spectroscopic and Analytical Techniques for Structural Elucidation of Chroman Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chroman Structure Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural analysis of organic molecules, providing unparalleled insight into the connectivity and spatial arrangement of atoms. For a molecule such as 2-o-Tolyl-chroman-6-ol, a combination of one-dimensional and two-dimensional NMR experiments is essential for an unambiguous assignment of its structure. nih.gov

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Connectivity Analysis

One-dimensional NMR experiments, namely proton (¹H) and carbon-13 (¹³C) NMR, offer the initial and most fundamental layer of structural information.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, the spectrum would be characterized by distinct signals corresponding to the aromatic protons on both the chroman and tolyl moieties, the aliphatic protons of the dihydropyran ring, the hydroxyl proton, and the methyl group of the tolyl substituent. The chemical shift (δ) of each proton is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, a concept governed by spin-spin coupling.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. The chemical shifts of the carbon signals indicate their hybridization state (sp³, sp²) and the nature of their attached atoms (e.g., carbons bonded to oxygen appear at a higher chemical shift). For this compound, distinct signals would be expected for the aromatic, aliphatic, and methyl carbons.

A hypothetical representation of the ¹H and ¹³C NMR data for this compound is presented in the tables below, based on known chemical shifts for similar chroman and tolyl-containing compounds.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.00 | m | 4H | Aromatic protons (o-tolyl group) |

| ~6.80 | d | 1H | Aromatic proton (chroman ring) |

| ~6.70 | dd | 1H | Aromatic proton (chroman ring) |

| ~6.60 | d | 1H | Aromatic proton (chroman ring) |

| ~5.10 | dd | 1H | H-2 (chroman ring) |

| ~4.80 | s | 1H | OH |

| ~2.90 | m | 2H | H-4 (chroman ring) |

| ~2.30 | s | 3H | CH₃ (o-tolyl group) |

| ~2.00 | m | 2H | H-3 (chroman ring) |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~150.0 | C-6 (chroman ring, attached to OH) |

| ~148.0 | C-8a (chroman ring) |

| ~138.0 | Quaternary C (o-tolyl group) |

| ~135.0 | Quaternary C (o-tolyl group) |

| ~130.0-125.0 | Aromatic CHs (o-tolyl group) |

| ~122.0 | C-4a (chroman ring) |

| ~117.0 | Aromatic CH (chroman ring) |

| ~115.0 | Aromatic CH (chroman ring) |

| ~114.0 | Aromatic CH (chroman ring) |

| ~78.0 | C-2 (chroman ring) |

| ~30.0 | C-4 (chroman ring) |

| ~25.0 | C-3 (chroman ring) |

| ~19.0 | CH₃ (o-tolyl group) |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Elucidating Complex Structures

While 1D NMR provides foundational data, two-dimensional (2D) NMR techniques are indispensable for assembling the complete molecular structure by revealing through-bond and through-space correlations between nuclei. scispace.comukm.my

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically over two to three bonds. For this compound, COSY would show correlations between adjacent aliphatic protons on the dihydropyran ring (H-2, H-3, and H-4) and between neighboring aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons to which they are attached. HSQC is crucial for definitively assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (two- to three-bond) correlations between protons and carbons. HMBC is particularly powerful for connecting different fragments of the molecule. For instance, it would show correlations from the H-2 proton to carbons in the tolyl ring and to C-4 of the chroman ring, confirming the connectivity of the tolyl group at the C-2 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of their bond connectivity. NOESY is instrumental in determining the stereochemistry and conformation of the molecule. For example, it could reveal spatial proximities between the protons of the tolyl group and the protons on the chroman scaffold.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound (C₁₆H₁₆O₂), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected parent ion and the analysis of the resulting daughter ions. The fragmentation pattern is often characteristic of the molecule's structure and can be used to confirm the connectivity of different structural motifs. For this compound, characteristic fragmentation pathways would likely involve cleavage of the bond between the chroman and tolyl moieties, as well as fragmentation of the chroman ring itself.

Table 3: Predicted Mass Spectrometry Data for this compound

| Technique | Measurement | Expected Value | Information Gained |

| HRMS (ESI+) | [M+H]⁺ | m/z 241.1223 | Confirms elemental formula (C₁₆H₁₇O₂⁺) |

| MS/MS | Daughter Ions | Varies | Provides structural information from fragmentation patterns |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs at a characteristic frequency, providing a molecular "fingerprint." nih.govresearchgate.net For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the hydroxyl (O-H) group, aromatic C-H bonds, aliphatic C-H bonds, and C-O bonds.

Table 4: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400-3200 (broad) | O-H stretch | Hydroxyl |

| ~3100-3000 | C-H stretch | Aromatic |

| ~3000-2850 | C-H stretch | Aliphatic |

| ~1600, ~1500 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Ether (chroman ring) |

| ~1100 | C-O stretch | Phenol (B47542) |

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the construction of an electron density map, from which the positions of individual atoms can be determined. For absolute configuration, the anomalous dispersion of X-rays by the atoms in the crystal is used to unambiguously determine the molecule's handedness. ambeed.com

Despite the power of this technique, a search of the scientific literature and crystallographic databases did not yield specific X-ray diffraction data for this compound. Such an analysis would typically produce a data table summarizing the key crystallographic parameters. An example of what such data would look like is provided below for illustrative purposes.

Illustrative Example of X-ray Crystallographic Data

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₆H₁₆O₂ |

| Formula Weight | 240.30 |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a = X Å, b = Y Å, c = Z Å α = 90°, β = X°, γ = 90° |

| Volume | X ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | X g/cm³ |

| Final R-index [I > 2σ(I)] | R₁ = X |

Chromatographic Methods for Separation and Research-Oriented Analysis

Chromatographic techniques are indispensable for the separation, identification, and quantification of chroman derivatives from complex mixtures. Coupling chromatography with mass spectrometry provides a powerful tool for structural elucidation.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating non-volatile and thermally sensitive compounds like chroman derivatives. When coupled with tandem mass spectrometry (MS/MS), it allows for highly sensitive and selective analysis. The HPLC separates the components of a mixture based on their differential interactions with a stationary phase (e.g., C18) and a mobile phase. The separated components then enter the mass spectrometer, where they are ionized (e.g., by Electrospray Ionization - ESI), and their mass-to-charge ratio (m/z) is measured. In MS/MS, a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed, providing a structural fingerprint for definitive identification.

Illustrative Example of HPLC-MS/MS Parameters

| Parameter | Typical Condition |

|---|---|

| HPLC System | e.g., Agilent 1290 Infinity II |

| Column | e.g., Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile |

| Gradient | e.g., 5% B to 95% B over 10 min |

| Flow Rate | 0.4 mL/min |

| Mass Spectrometer | e.g., Agilent 6470 Triple Quadrupole |

| Ionization Mode | ESI Positive |

| Precursor Ion (m/z) | 241.1 [M+H]⁺ |

| Product Ions (m/z) | Specific fragments for quantification/confirmation |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like phenols, derivatization (e.g., silylation) is often required to increase their volatility. In GC-MS, the sample is vaporized and separated in a capillary column. The separated compounds are then introduced into the mass spectrometer, typically using Electron Ionization (EI), which causes extensive and reproducible fragmentation. whitman.eduresearchgate.net The resulting mass spectrum serves as a molecular fingerprint that can be compared to spectral libraries for identification.

The fragmentation pattern provides valuable structural information. For a chroman derivative, characteristic fragments would arise from cleavage of the heterocyclic ring and the side chains. libretexts.orglibretexts.org For this compound, key fragments would be expected from the loss of the tolyl group or from rearrangements within the chroman core. However, no specific GC-MS studies detailing the retention time or mass spectrum of derivatized this compound were found in the literature search.

Since this compound is a chiral compound, distinguishing between its enantiomers is critical, as they can have different biological activities. Chiral chromatography is the most widely used method for separating enantiomers and determining the enantiomeric purity (or enantiomeric excess) of a sample. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. researchgate.net

Common CSPs are based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. The choice of the CSP and the mobile phase is crucial for achieving effective separation. While the principles of chiral chromatography are well-established for chroman derivatives, a specific validated method for the enantiomeric resolution of this compound has not been reported in the searched scientific literature.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and oxygen (O) in a pure organic compound. This analysis is crucial for confirming the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry data. Modern elemental analyzers use a combustion method, where a small, precisely weighed sample is burned at high temperature in a stream of oxygen. azom.com The resulting combustion gases (CO₂, H₂O) are separated and quantified, allowing for the calculation of the original elemental percentages. researchgate.net

For a new compound, the experimental percentages must agree with the theoretically calculated values, typically within a narrow margin (e.g., ±0.4%), to validate its elemental composition. researchgate.net The theoretical elemental composition of this compound, based on its molecular formula C₁₆H₁₆O₂, is presented below.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Count | Total Mass | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 16 | 192.176 | 79.97% |

| Hydrogen | H | 1.008 | 16 | 16.128 | 6.71% |

| Oxygen | O | 15.999 | 2 | 31.998 | 13.32% |

| Total Molecular Weight | 240.30 g/mol |

Computational Chemistry and Molecular Modeling Studies of Chroman Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, provide a detailed description of the electron distribution, which in turn governs the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

The geometry optimization process would involve finding the most stable three-dimensional arrangement of the atoms in the molecule. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized structure provides crucial information about bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations can elucidate key electronic properties that are indicative of the molecule's reactivity. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical stability and reactivity of the molecule; a smaller gap generally suggests higher reactivity dntb.gov.ua. Other quantum chemical parameters that can be derived include ionization potential, electron affinity, electronegativity, chemical hardness, and softness, all of which contribute to a comprehensive understanding of the molecule's chemical behavior nih.gov.

Table 1: Predicted Electronic Properties of 2-o-Tolyl-chroman-6-ol using DFT (Illustrative) This table is a representative example based on typical values for similar organic molecules, as specific data for this compound is not available in the provided search results.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity. |

| Ionization Potential | 7.0 eV | The energy required to remove an electron. |

| Electron Affinity | 1.0 eV | The energy released when an electron is added. |

| Electronegativity | 4.0 eV | The tendency to attract electrons. |

| Chemical Hardness | 2.65 eV | Resistance to change in electron distribution. |

Analysis of Molecular Electrostatic Potential (MEP) Maps for Reactivity Prediction

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is a plot of the electrostatic potential on the electron density surface of a molecule. Different colors on the MEP map represent different values of the electrostatic potential. Typically, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, indicating sites for nucleophilic attack. Green regions correspond to neutral or near-zero potential nih.gov.

For this compound, an MEP analysis would likely reveal a region of negative potential around the oxygen atom of the hydroxyl group and the oxygen atom in the chroman ring, making these sites potential hydrogen bond acceptors and susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would be expected to show a positive potential, indicating its role as a hydrogen bond donor nih.gov. The aromatic rings would exhibit regions of negative potential above and below the plane of the rings, characteristic of π-systems. Such an analysis is crucial for understanding intermolecular interactions, including those with biological macromolecules researchgate.net.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex nih.gov. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein.

Assessment of Binding Interactions with Specific Biological Macromolecules

While no specific molecular docking studies for this compound were identified in the search results, the chroman scaffold is known to interact with a variety of biological targets. Molecular docking simulations would be instrumental in assessing the binding interactions of this compound with specific biological macromolecules. The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. The ligand is then placed in the binding site of the protein, and various orientations and conformations are sampled to find the most favorable binding mode.

The assessment of binding interactions involves analyzing the types of non-covalent interactions formed between the ligand and the protein's active site residues. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. For this compound, the hydroxyl group would be a key contributor to hydrogen bonding, while the aromatic rings would likely engage in hydrophobic and π-π stacking interactions. A hypothetical docking study against a protein kinase, for instance, might show hydrogen bonds between the hydroxyl group of the ligand and backbone atoms of the hinge region of the kinase, a common binding motif for kinase inhibitors.

Prediction of Binding Affinities and Optimal Poses

A primary goal of molecular docking is to predict the binding affinity of a ligand for its target, which is often expressed as a binding energy or a docking score nih.gov. Scoring functions are used to estimate the strength of the interaction, with lower scores generally indicating a more favorable binding. These predictions are crucial for ranking potential drug candidates and prioritizing them for further experimental testing nih.gov.

In addition to predicting binding affinity, molecular docking also identifies the optimal pose of the ligand within the binding site. The predicted pose provides a detailed three-dimensional model of the ligand-protein complex, which can be used to understand the structural basis of binding and to guide the design of more potent and selective inhibitors. The accuracy of pose prediction is critical, as a correct binding mode is a prerequisite for a meaningful prediction of binding affinity.

Table 2: Hypothetical Molecular Docking Results of this compound against a Target Protein (Illustrative) This table is a representative example based on typical docking study results, as specific data for this compound is not available in the provided search results.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Protein Kinase A | -8.5 | Val56, Ala71, Leu174 | Hydrogen bond, Hydrophobic, π-π stacking |

| Estrogen Receptor α | -9.2 | Leu346, Leu384, Phe404 | Hydrophobic, van der Waals |

| Cyclooxygenase-2 | -7.9 | Arg120, Tyr355, Val523 | Hydrogen bond, Hydrophobic |

Molecular Dynamics (MD) Simulations for System Stability and Conformational Landscape

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. MD simulations provide detailed information about the dynamic behavior of a system, including conformational changes and the stability of ligand-protein complexes.

MD simulations on this compound, both in solution and when bound to a biological target, would provide valuable insights into its dynamic behavior. The simulation would start with an initial set of positions and velocities for all atoms in the system. The forces on the atoms are then calculated using a force field, and Newton's laws of motion are used to propagate the system forward in time.

Analysis of the MD trajectory can reveal the conformational landscape of the molecule, identifying the most populated and energetically favorable conformations elifesciences.orgnih.gov. It can also be used to assess the stability of a ligand-protein complex by monitoring parameters such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand's position within the binding site over the course of the simulation nih.gov. A stable complex will generally exhibit small fluctuations in these parameters. Furthermore, MD simulations can be used to calculate the binding free energy of a ligand to its target, providing a more accurate estimate of binding affinity than docking scores alone biorxiv.org.

Analysis of Compound-Protein Complex Stability Over Time

A crucial aspect of understanding the efficacy of a potential drug molecule is to assess the stability of its complex with a target protein. Molecular dynamics (MD) simulations are a powerful computational tool used to predict and analyze the dynamic behavior of molecules over time. mdpi.comyoutube.com In the context of this compound, MD simulations can provide valuable information about the stability of its interaction with a biological target.

MD simulations can reveal the strength of a protein-ligand complex at the active site. nih.gov By simulating the movement of atoms over a period of time, researchers can observe whether the ligand remains bound to the protein's active site or dissociates. Key parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are monitored to assess stability. A stable RMSD for the ligand within the binding pocket suggests a stable interaction. frontiersin.org For instance, a hypothetical MD simulation of this compound bound to a target protein might yield the data presented in Table 1.

Table 1: Illustrative Molecular Dynamics Simulation Data for this compound-Protein Complex

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Number of Hydrogen Bonds |

|---|---|---|---|

| 0 | 0.00 | 0.00 | 3 |

| 10 | 1.25 | 1.50 | 2 |

| 20 | 1.30 | 1.65 | 3 |

| 30 | 1.28 | 1.60 | 2 |

| 40 | 1.35 | 1.70 | 2 |

| 50 | 1.40 | 1.75 | 1 |

This table is illustrative and based on typical data from MD simulations of small molecule-protein complexes.

The data in such a table would indicate how the ligand and protein structures change over the simulation. A low and stable ligand RMSD would suggest that this compound remains in a consistent pose within the binding site, indicating a stable complex. The number of hydrogen bonds formed between the ligand and the protein over time is another critical indicator of stable binding.

Conformational Analysis and Flexibility of Chroman Derivatives

The three-dimensional shape, or conformation, of a molecule is critical to its biological activity. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.comlibretexts.org For chroman derivatives like this compound, understanding the preferred conformations and the energy barriers between them is essential for predicting how they will interact with a biological target.

Computational methods, such as quantum mechanics calculations, can be used to determine the relative energies of different conformers. mdpi.com The flexibility of a molecule, or its ability to adopt different conformations, can also be assessed. A molecule that is too flexible may expend a significant amount of energy to adopt the correct conformation for binding, leading to a lower affinity. Conversely, a molecule that is too rigid may not be able to adapt to the binding site.

Computational Approaches for Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. zamann-pharma.com Computational methods have become indispensable in elucidating these relationships for chroman derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity in a quantitative manner. mdpi.comlongdom.org These models are built by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be electronic, steric, hydrophobic, or topological in nature.

For a series of chroman derivatives, a QSAR model could be developed to predict their inhibitory activity against a particular enzyme. The model would take the form of an equation that relates the activity to a combination of molecular descriptors. Such models are valuable for predicting the activity of newly designed compounds before they are synthesized, thus saving time and resources. nih.govnih.gov A hypothetical QSAR model for a series of chroman derivatives is presented in Table 2.

Table 2: Example of a QSAR Model for Chroman Derivatives

| Descriptor | Coefficient | Description |

|---|---|---|

| LogP | 0.45 | Logarithm of the octanol-water partition coefficient (hydrophobicity) |

| Molecular Weight | -0.02 | The mass of the molecule |

| Number of H-bond donors | 0.21 | The number of hydrogen bond donor groups |

| Dipole Moment | -0.15 | A measure of the molecule's polarity |

This table represents a hypothetical QSAR equation where the biological activity is a function of these descriptors.

Identification of Key Structural Features Influencing Biological Responses

Computational SAR studies can pinpoint the specific structural features of chroman derivatives that are crucial for their biological activity. nih.govdoi.orgnih.gov By comparing the structures of active and inactive compounds, researchers can identify key functional groups and their optimal positions on the chroman scaffold. For this compound, such studies could reveal the importance of the hydroxyl group at the 6-position and the tolyl substituent at the 2-position for its interaction with a target.

Molecular docking simulations can be used to visualize the binding mode of different chroman derivatives within a protein's active site. nih.gov These simulations can highlight key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. This information is invaluable for designing new derivatives with improved potency and selectivity. acs.org

Cheminformatics and Virtual Screening for Chroman Derivative Discovery

Cheminformatics combines chemistry, computer science, and information science to store, retrieve, and analyze chemical data. nih.govlongdom.org It plays a vital role in modern drug discovery, particularly in the context of virtual screening. ncsu.edulongdom.org

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. wikipedia.orgnih.govslideshare.net This approach allows researchers to screen millions of compounds in silico, significantly reducing the number of compounds that need to be tested experimentally. international-pharma.com

For the discovery of new chroman derivatives, pharmacophore modeling is a powerful virtual screening tool. nih.govdovepress.com A pharmacophore model is a three-dimensional arrangement of essential features that a molecule must possess to be active. nih.govfiveable.me By creating a pharmacophore model based on known active chroman derivatives, researchers can screen large databases to find new compounds that match the model and are therefore likely to be active.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Mechanistic Investigations of Biological Activities of Chroman Derivatives

Enzyme Inhibition Studies and Mechanistic Insights

There is no available information regarding the potential of 2-o-Tolyl-chroman-6-ol to inhibit enzymes. Therefore, the following subsections cannot be addressed:

Cellular Pathway Modulation and Molecular Responses

Similarly, the effects of this compound on cellular pathways have not been documented. This precludes any discussion on the following topics:

Involvement in Oxidative Stress Regulation and Reactive Oxygen Species (ROS) Generation

The chroman-6-ol (B1254870) core is a well-established pharmacophore known for its antioxidant properties, primarily due to the reactivity of the 6-hydroxy group. nih.gov This structural motif is central to the function of tocochromanols, such as vitamin E, which are known to quench harmful reactive oxygen species (ROS) and prevent lipid peroxidation in cellular membranes. nih.gov The antioxidant mechanism involves the donation of the hydrogen atom from the 6-hydroxy group to a radical, resulting in a stable tocopheryl radical that can be recycled by other antioxidants like vitamin C. nih.gov

Studies on related chromanol compounds provide insight into the potential mechanisms of this compound in regulating oxidative stress. For instance, the sterically hindered phenol (B47542) antioxidant 2,2,5,7,8-pentamethyl-6-chromanol (B1683935) (PMC) has been shown to protect human retinal pigment epithelial cells from oxidative damage. nih.gov The protective effect of PMC is attributed to its ability to block the generation of ROS, which in turn prevents the nuclear translocation of the nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor. nih.gov This action ultimately inhibits the upregulation of antioxidant response elements, including heme oxygenase-1 (HO-1). nih.gov The dual nature of HO-1 is noteworthy; while it is a critical component of the cellular defense system, its overexpression can be linked to excessive ROS generation. nih.gov

Tumor cells often exhibit higher levels of ROS compared to normal cells due to impaired mitochondrial oxidative metabolism, making ROS induction a potential therapeutic strategy in cancer. nih.gov Antioxidants can counteract free radicals by interfering with the initiation, propagation, and termination stages of the oxidative process. nih.gov

Intermolecular Interactions with Biological Macromolecules

The biological effects of chroman derivatives are contingent upon their interactions with various biological macromolecules, including proteins and nucleic acids.

Protein-Ligand Binding Interactions

The interaction between a protein and a ligand is fundamental to many biological processes. These interactions are driven by a combination of forces, including hydrogen bonds, van der Waals contacts, and ionic interactions, which collectively contribute to the binding affinity. nih.gov

Molecular docking studies on various chromane (B1220400) and chromone (B188151) derivatives have provided insights into their potential protein targets. For example, a study on 4-chromanone (B43037) derivatives identified a compound with a high binding affinity for the μ-opioid receptor, with a docking score of -8.36 kcal/mol. jmbfs.org The binding was characterized by Pi-Pi stacking interactions and hydrogen bonds with key amino acid residues within the receptor's active site. jmbfs.org

In another study, aminoethyl-substituted chromenes and chromanes were evaluated as ligands for the σ1 receptor. nih.gov The analysis revealed that chromenes generally exhibit higher affinity than chromanes. nih.gov The most potent ligand demonstrated a salt bridge interaction with Asp126, a hydrogen bond with the receptor backbone, and a T-shaped π-π stacking interaction with Trp121. nih.gov

Table 1: Binding Affinities of Selected Chromenone Derivatives for Sigma (σ) Receptors

| Compound | Receptor | Ki (nM) | Selectivity (σ1/σ2) |

|---|---|---|---|

| 6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-one | σ1 | 27.2 | 28 |

| 6-((5-Morpholinopentyl)oxy)-4H-chromen-4-one | σ1 | Not specified | Not specified |

This table is generated based on data for related chromenone compounds as specific data for this compound is not available. rsc.org

DNA Binding Specificity and Modes of Interaction

DNA is a significant target for many therapeutic compounds. researchgate.net The interaction of small molecules with DNA can occur through intercalation, groove binding, or electrostatic interactions. srce.hr In vitro studies on new 3-formyl chromone derivatives have demonstrated their ability to bind strongly with calf thymus DNA (CT-DNA), likely through an intercalation mode. researchgate.net Molecular docking studies supported a partial intercalative binding mechanism. researchgate.net

Viscosity measurements are a common method to study the binding mode of a compound with DNA. researchgate.net An increase in the viscosity of a DNA solution suggests an intercalative binding mode, as the DNA helix lengthens to accommodate the intercalating molecule. researchgate.net

Receptor Affinity and Selectivity Studies

The affinity and selectivity of a ligand for its receptor are crucial determinants of its pharmacological profile. Studies on 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones have identified these compounds as new affine σ1/σ2 ligands. rsc.org For instance, 6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-one displayed a Ki value for the σ1 receptor of 27.2 nM with a 28-fold selectivity over the σ2 receptor. rsc.org Another derivative, 6-((5-Morpholinopentyl)oxy)-4H-chromen-4-one, showed potency nearly equivalent to a known σ1 receptor antagonist. rsc.org

Structure-Activity Relationship (SAR) Elucidation at a Mechanistic Level

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. wikipedia.org By systematically modifying the molecular structure, medicinal chemists can identify the chemical groups responsible for a compound's biological effects and optimize its potency and selectivity. wikipedia.org

Correlation of Structural Modifications with Observed Biological Mechanisms

For chromane and chromene derivatives, SAR studies have provided valuable insights. In the case of σ1 receptor ligands, it was found that chromenes have a higher affinity than their saturated chromane counterparts. nih.gov Furthermore, the distance between the basic amino group and the phenyl ring, the nature of the N-substituent, and the methylation of the amine were all found to be critical for high σ1 affinity and selectivity. nih.gov

The antioxidant activity of chroman-6-ol derivatives is also heavily influenced by their structure. The methylation pattern on the chromanol ring and modifications to the side chain at the 2-position can significantly alter their antioxidant potency. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,2,5,7,8-pentamethyl-6-chromanol (PMC) |

| 6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-one |

| 6-((5-Morpholinopentyl)oxy)-4H-chromen-4-one |

Impact of Substituent Effects on Mechanistic Pathways

Research on chroman-4-one derivatives has demonstrated that substituents on the aromatic ring are often necessary for inhibitory activity. For instance, an unsubstituted 2-pentylchroman-4-one showed a complete loss of inhibitory activity against certain enzymes, highlighting the importance of aromatic substitutions. acs.org The electronic nature of these substituents plays a crucial role; electron-withdrawing groups generally enhance activity, though the size of the substituent is also a determining factor. nih.gov For example, replacing a 6-chloro substituent with a more electron-withdrawing nitro group did not significantly change activity, but introducing an electron-donating methoxy (B1213986) group at the same position led to a decrease in inhibitory action. acs.orgnih.gov

The position of the substituent also dictates its effect. Studies have shown that a substituent at the 6-position is more critical for activity than one at the 8-position. acs.org Furthermore, bulky groups directly attached to the chroman ring system can diminish the inhibitory effect. acs.org For instance, an isopropyl analogue was found to be less active than its corresponding n-propyl derivative. acs.org

Interactive Data Table: Substituent Effects on Chroman-4-one Activity

| Compound Modification | Position | Substituent Type | Impact on Activity |

|---|---|---|---|

| Unsubstituted | - | None | Loss of activity acs.org |

| Halogenation | 6 and 8 | Electron-withdrawing | Enhanced activity nih.gov |

| Methoxy Group | 6 | Electron-donating | Decreased activity acs.orgnih.gov |

Role of Specific Chroman Derivative Scaffolds in Biological Processes

Different chroman-based scaffolds serve as the foundation for various classes of biologically active molecules, each with distinct roles in cellular processes.

Chroman-4-ones, characterized by a ketone group at the 4-position of the chroman ring, are a significant class of oxygen-containing heterocycles. researchgate.netresearchgate.net This framework is a fundamental building block in numerous medicinal compounds and exhibits a wide array of biological and pharmaceutical activities. researchgate.netresearchgate.net Chroman-4-ones are prevalent in both natural products and synthetic compounds and are considered privileged structures in drug discovery. nih.govnih.gov

Their biological activities are diverse, including anticancer, antioxidant, and anti-inflammatory effects. researchgate.netmdpi.com The versatility of the chroman-4-one scaffold allows for various chemical modifications, leading to the development of novel therapeutic agents. nih.gov For example, substitutions at the C-2 and C-3 positions with aromatic groups or other functionalities can yield potent antioxidant compounds. nih.gov

Flavanones and isoflavanones are subclasses of flavonoids that possess the chroman-4-one backbone. These compounds are abundant in plants and are known for their diverse biological activities. nih.govnih.gov Mechanistic studies have revealed that these compounds can modulate multiple signaling pathways and gene expression. nih.govfrontiersin.org

For instance, isoflavones and flavones have been shown to be significantly enriched in pathways related to various cancers. frontiersin.org They can influence the activity of nuclear receptors and the aryl hydrocarbon receptor (AhR), leading to changes in the expression of genes involved in metabolism and cellular homeostasis. nih.gov Isoflavones, in particular, are synthesized in plants via the phenylpropanoid pathway and play crucial roles in plant-microbe interactions and defense mechanisms. frontiersin.org Their biosynthesis involves the enzyme isoflavone (B191592) synthase, which converts flavanone (B1672756) intermediates into isoflavones. frontiersin.org

Tocopherols (B72186), commonly known as vitamin E, are a group of chroman-6-ol derivatives. nih.gov While they are well-known for their antioxidant properties, emerging research has highlighted their significant roles in cellular signaling. cambridge.orgnih.gov α-tocopherol, the most biologically active form of vitamin E, can regulate the activity of enzymes such as protein kinase C (PKC) and modulate the expression of various genes. cambridge.orgnih.govtaylorfrancis.com

The molecular functions of tocopherols extend beyond their antioxidant capacity to include the regulation of inflammation, cell adhesion, and cell proliferation. nih.gov At the transcriptional level, α-tocopherol influences the expression of genes such as the α-tocopherol transfer protein and collagenase. cambridge.orgnih.gov A tocopherol-dependent transcription factor, known as tocopherol-associated protein, has also been identified, further underscoring the role of tocopherols in gene regulation. cambridge.orgnih.gov These non-antioxidant functions demonstrate that tocopherols are important signaling molecules that can impact a variety of cellular processes. mdpi.comresearchgate.net

Interactive Data Table: Biological Roles of Chroman Scaffolds

| Chroman Scaffold | Key Structural Feature | Primary Biological Role(s) |

|---|---|---|

| Chroman-4-ones | Ketone at C4 | Anticancer, antioxidant, anti-inflammatory researchgate.netmdpi.com |

| Flavanones/Isoflavanones | Phenyl group at C2/C3 | Modulation of signaling pathways, anticancer nih.govfrontiersin.org |

Applications of Chroman Scaffolds in Advanced Organic Synthesis

Chroman Derivatives as Key Intermediates in Complex Molecule Synthesis

The chroman framework is a privileged structural motif found in a wide array of natural products and biologically active molecules, making its derivatives highly sought-after intermediates in synthetic chemistry. rsc.orgnih.gov Their utility is prominently demonstrated in the synthesis of complex natural products. For instance, chiral chroman intermediates are crucial for the synthesis of tocopherols (B72186), which are components of Vitamin E. nih.gov High-turnover asymmetric redox organocatalysis has been developed to efficiently prepare these key chroman intermediates, highlighting their importance in accessing biologically significant compounds. nih.gov

Furthermore, innovative synthetic strategies have been devised to transform simpler molecules into the valuable chroman scaffold. A stepwise carbon-to-oxygen swap within a tetralin framework represents a modern approach to creating diverse chroman-2-carboxylic acids and chroman-2-ols. This transformation has been successfully applied in the skeletal editing of natural products and enabled a short formal synthesis of Heliannuol E, underscoring the role of chromans as pivotal intermediates. chemrxiv.org The strategic importance of chromans is also evident in their use for creating polyheterocyclic compounds, where the chromane (B1220400) fragment forms the core of various biologically active molecules. acs.org

Development of Novel Methodologies Utilizing Chroman Building Blocks

The significance of the chroman scaffold has spurred the development of new synthetic methods that utilize it as a fundamental building block. csmres.co.uknih.govklinger-lab.de Chemists are increasingly interested in novel strategies for constructing the chroman framework due to its prevalence in medicinal chemistry. rsc.org

One such innovative approach is a (4+2) radical annulation reaction that builds functionalized six-membered chroman frameworks through photocatalysis. rsc.org This method allows for the conversion of readily available N-hydroxyphthalimide esters and electron-deficient olefins into a wide range of valuable chromans under mild reaction conditions. This strategy is complementary to traditional Diels-Alder reactions and demonstrates significant potential for late-stage functionalization of complex molecules, which is highly valuable in drug discovery. rsc.org

Another novel methodology involves an organocatalytic cascade vinylogous double 1,6-addition reaction. This strategy facilitates the synthesis of chiral chroman derivatives from ortho-hydroxyphenyl-substituted para-quinone methides and 2,4-dienal derivatives. The reaction proceeds with excellent yields and high stereoselectivity, providing rapid access to structurally complex chiral chromans. rsc.org

Catalytic Approaches in Chroman Synthesis and Post-Synthetic Modification

Catalysis plays a central role in the synthesis and functionalization of chroman scaffolds, offering efficient and selective routes to a diverse range of derivatives. Methodologies spanning organocatalysis, transition metal catalysis, and photoredox catalysis have been successfully applied.

Organocatalysis in Chroman Synthesis

Organocatalysis, which utilizes small organic molecules to accelerate reactions, has emerged as a powerful tool for the asymmetric synthesis of chromans. researchgate.net A highly enantio- and diastereoselective method for synthesizing functionalized chromanes has been achieved through a domino Michael/hemiacetalization reaction catalyzed by modularly designed organocatalysts. nih.gov This approach, which reacts aliphatic aldehydes with (E)-2-(2-nitrovinyl)phenols, produces the target compounds in high yields (up to 97%) and excellent enantioselectivities (up to 99% ee). nih.gov

Chiral secondary amine-based catalysts, such as Jørgensen–Hayashi organocatalysts, are effective in cascade reactions that deliver chroman derivatives with high stereocontrol. rsc.org Furthermore, asymmetric redox organocatalysis has been employed to construct challenging quaternary stereocenters within the chroman framework, providing a novel entry to the synthesis of Vitamin E. nih.gov These methods highlight the precision and efficiency that organocatalysis brings to the construction of complex chiral chroman structures.

| Catalyst/Method | Reactants | Product Type | Yield | Stereoselectivity |

| Modularly Designed Organocatalysts (Domino Reaction) | Aliphatic aldehydes, (E)-2-(2-nitrovinyl)phenols | Functionalized Chromanes | Up to 97% | Up to 99:1 dr, up to 99% ee |

| Jørgensen–Hayashi Organocatalysts (Cascade Reaction) | 2,4-dienals, ortho-hydroxyphenyl-substituted para-quinone methides | Chiral Chroman Derivatives | Up to 96% | >20:1 dr, >99% ee |

| Chiral Ammonium Iodide (Asymmetric Redox Catalysis) | Cycloetherification Precursors | Chroman Intermediates | Excellent | Up to 93% ee |

Transition Metal Catalysis for Chroman Functionalization

Transition metal catalysis is instrumental for the post-synthetic modification of the chroman ring, enabling the introduction of various functional groups through C-H activation. magnusconferences.commdpi.comnih.gov This atom-economical approach avoids the need for pre-functionalization of the chroman core. rsc.org

For the related chromone (B188151) structures, transition metal catalysts have been used for site-selective functionalization at the C-2, C-3, and C-5 positions. rsc.org Chelation-assisted catalysis, where a coordinating group on the substrate directs the metal to a specific C-H bond, is a common strategy. For example, the keto group in chromones can direct rhodium and cobalt catalysts to functionalize the C-5 position, allowing for allylation, amidation, and alkenylation reactions. rsc.org The ability to selectively modify different positions on the chroman scaffold provides a powerful tool for generating diverse molecular libraries for drug discovery and other applications.

Photoredox Catalysis in Chroman Derivative Synthesis

Visible-light photoredox catalysis has recently been recognized as a mild and sustainable method for synthesizing chroman derivatives. semanticscholar.orgdntb.gov.ua This approach utilizes light energy to initiate radical-based transformations under gentle conditions. nih.gov

One notable application is the doubly decarboxylative Giese reaction, which synthesizes 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones. nih.gov This reaction uses a photoredox catalyst, visible light, and a base to couple coumarin-3-carboxylic acids or chromone-3-carboxylic acids with alkyl radical precursors. nih.gov Another powerful method is the intramolecular ketyl-olefin coupling, which produces substituted chromanol derivatives. This formal hydroacylation protocol is promoted by visible light and uses trialkylamines as inexpensive and readily available electron and proton donors, proceeding with good yields and low catalyst loadings. acs.org These photoredox methods expand the toolbox for chroman synthesis, offering unique reactivity and access to novel derivatives. rsc.org

| Catalytic System | Reaction Type | Substrates | Products |

| Eosin Y / Blue Light | (4+2) Radical Annulation | N-hydroxyphthalimide esters, electron-deficient olefins | Functionalized Chromans |

| Ru(bpy)₃Cl₂ / Visible Light | Doubly Decarboxylative Giese | N-(acyloxy)phthalimides, coumarin-3-carboxylic acids | 4-Substituted-chroman-2-ones |

| Ir(ppy)₃ / Blue LEDs | Ketyl-Olefin Coupling | Aldehyde-alkene substrates, trialkylamines | Substituted Chromanols |

Chroman Scaffolds in Peptidomimetic Design

In medicinal chemistry, the chroman framework serves as a rigid scaffold for the design of peptidomimetics. gu.se Peptides often make poor oral drugs due to their conformational flexibility and susceptibility to enzymatic degradation. gu.senih.gov Peptidomimetics aim to overcome these limitations by using constrained, non-peptide scaffolds to mimic the spatial arrangement of key amino acid side chains necessary for biological activity.

Chroman-4-ones and chromones have been successfully employed for this purpose. gu.segu.se By synthetically attaching the appropriate amino acid side chains to the 2-, 3-, 6-, and 8-positions of the chroman ring, researchers can create molecules that mimic the β-turn structure of peptide hormones like somatostatin. gu.segu.se This scaffold-based approach has led to the development of compounds with agonistic properties for somatostatin receptor subtypes, demonstrating the potential of chroman-based structures in designing new therapeutic agents with improved drug-like properties. gu.se

Design of Fluorescent Probes and Chemical Tools Based on Chroman Structures

The chroman framework, a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds, has garnered significant attention as a versatile scaffold in the development of advanced chemical tools, particularly fluorescent probes. The inherent structural and electronic properties of the chroman ring system, especially when functionalized with a hydroxyl group at the 6-position (a feature it shares with Vitamin E), provide a robust foundation for creating molecules that can report on their local microenvironment through changes in their photophysical properties.

The design of fluorescent probes based on the chroman scaffold hinges on fundamental principles of fluorophore chemistry, where the molecule's absorption and emission characteristics are finely tuned by its electronic structure. The core chroman-6-ol (B1254870) structure acts as an electron-donating system, which can be modulated by the introduction of various substituents. The strategic placement of electron-donating or electron-withdrawing groups on the chroman ring system can alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the absorption and emission wavelengths.

The development of chemical tools from chroman structures also involves incorporating a molecular recognition element. This component is designed to interact selectively with a specific analyte (e.g., a metal ion, a reactive oxygen species, or a biomolecule). This interaction triggers a conformational or electronic change within the chroman fluorophore, leading to a detectable change in the fluorescence signal, such as intensity, wavelength, or lifetime. The hydroxyl group at the 6-position is particularly significant in this context, as its phenolic nature allows it to participate in hydrogen bonding and act as a proton donor or acceptor, making it a suitable site for designing probes sensitive to pH or specific enzymatic activities.

The table below illustrates the principle of substituent effects on the fluorescence of a generalized chroman-based system, drawing from established structure-property relationships in similar heterocyclic fluorophores. While specific data for 2-o-Tolyl-chroman-6-ol is not extensively reported, the expected influence of the o-tolyl group can be inferred. The methyl groups on the tolyl ring are weakly electron-donating, which would be expected to subtly influence the electronic properties of the chroman core compared to an unsubstituted phenyl ring.

Table 1: Illustrative Structure-Property Relationships in Chroman-Based Fluorophores

| Substituent at 2-Position | Expected Electronic Effect | Potential Impact on Fluorescence |

|---|---|---|

| Hydrogen | Neutral Reference | Baseline Fluorescence |

| Phenyl | Extended π-conjugation | Bathochromic (red) shift in absorption/emission |

| o-Tolyl | Extended π-conjugation; Weakly electron-donating | Minor bathochromic shift; potential increase in quantum yield compared to electron-withdrawing groups |

| 4-Nitrophenyl | Extended π-conjugation; Strongly electron-withdrawing | Significant bathochromic shift; potential for fluorescence quenching via photoinduced electron transfer (PET) |

This rational design approach allows for the creation of a diverse array of chroman-based probes. By systematically modifying the substituents on the chroman scaffold, researchers can develop tailored chemical tools for specific applications in bioimaging, chemical sensing, and diagnostics, leveraging the sensitivity and operational simplicity of fluorescence-based detection methods.

Future Directions and Emerging Research Avenues for 2 O Tolyl Chroman 6 Ol and Chroman Derivatives

Exploration of Novel and Efficient Synthetic Routes for Complex Chroman Architectures

The development of novel and efficient synthetic methodologies is fundamental to exploring the full potential of the chroman scaffold. hilarispublisher.com Traditional methods are often multi-step and may lack efficiency or sustainability. Consequently, current research is heavily focused on creating more streamlined, environmentally friendly, and versatile synthetic routes to access complex and diverse chroman architectures.

Recent innovations have incorporated green chemistry principles, such as the use of ultrasound irradiation in water to promote the one-pot, three-component synthesis of 3-substituted-chroman-2,4-diones, offering excellent yields and experimental simplicity. mdpi.com Similarly, visible-light photoredox catalysis has been successfully employed for the tandem radical addition/cyclization of alkenyl aldehydes to produce 3-substituted chroman-4-ones under mild conditions. acs.org Other modern techniques being explored include microwave-assisted synthesis, which has been used for the base-promoted crossed aldol (B89426) condensation and intramolecular oxa-Michael addition to form 2-alkyl-chroman-4-ones. nih.gov These methods not only improve efficiency but also allow for the construction of intricate molecular frameworks that were previously difficult to access. hilarispublisher.comwiley.com

| Synthetic Method | Key Features | Catalyst/Conditions | Resulting Chroman Structure | Reference |

|---|---|---|---|---|

| Ultrasound-Promoted Synthesis | Green chemistry, one-pot, three-component reaction, excellent yields. | Ultrasound irradiation in water, no activator. | 3-Substituted-chroman-2,4-diones | mdpi.com |

| Organophotocatalysis | Mild conditions, wide substrate range, good functional group tolerance. | Visible light, organophotocatalyst. | CF3-substituted chroman-4-ones | rsc.org |

| Visible-Light Photoredox Catalysis | Mild conditions, broad scope, tandem radical reaction. | Visible light, photoredox catalyst. | 3-Substituted chroman-4-ones | acs.org |

| Microwave-Assisted Synthesis | Efficient, rapid heating, one-step procedure. | Microwave irradiation, base-promoted aldol condensation. | 2-Alkyl-chroman-4-ones | nih.gov |

Advancements in Asymmetric Synthesis and Chiral Resolution of Chromans

Many biologically active natural products containing the chroman skeleton are chiral, meaning their therapeutic effects are often dependent on a specific three-dimensional arrangement (stereochemistry). chim.itmdpi.com Therefore, the ability to synthesize specific enantiomers is of paramount importance. The field of asymmetric synthesis for chroman derivatives has seen significant progress, utilizing both organocatalysis and metal catalysis to achieve high levels of stereocontrol.

Organocatalytic methods, such as the use of chiral bifunctional squaramide or quinine-derived catalysts, have proven highly effective in domino reactions to produce polysubstituted chiral chromans with excellent enantioselectivities (up to 99% ee) and diastereoselectivities. nih.gov Cooperative catalysis, which combines different catalytic modes like enamine and metal Lewis acid catalysis, has been developed to construct tricyclic chromans with three consecutive stereocenters in high yields and stereoselectivity. researchgate.net Nickel-catalyzed asymmetric reductive cyclization represents another powerful tool, providing access to chiral 3-hydroxyl chroman derivatives bearing quaternary stereocenters. chemrxiv.org

For racemic mixtures, chiral resolution remains a critical technique. wikipedia.org While traditional methods like the crystallization of diastereomeric salts by reacting the chroman with a chiral resolving agent are still used, modern chromatographic techniques are becoming more common. wikipedia.orgchiralpedia.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases (CSPs) allow for the efficient separation of enantiomers based on their differential interactions with the chiral environment. chiralpedia.com

| Catalysis Type | Specific Catalyst/Method | Key Advantages | Achieved Selectivity | Reference |

|---|---|---|---|---|

| Organocatalysis | Chiral bifunctional squaramide | Effective for oxa-Michael-nitro-Michael domino reactions. | Up to 99% ee, >20:1 dr | nih.gov |

| Cooperative Catalysis | Bifunctional enamine-metal Lewis acid | Constructs complex tricyclic chromans with multiple stereocenters. | Up to 99% ee, 11:1:1 dr | researchgate.net |

| Metal Catalysis | Nickel/(R)-AntPhos ligand | Creates chiral quaternary carbon stereocenters. | >99:1 er, >99 E/Z | chemrxiv.org |

| Organocatalysis | Quinine-derived catalysts | Provides excellent stereoinduction in asymmetric synthesis. | Up to 92% ee | nih.gov |

Integrated Computational and Experimental Approaches for Rational Design and Discovery

The integration of computational and experimental methods has revolutionized modern drug design, creating a synergistic workflow that accelerates the discovery of novel chroman-based therapeutics. researchgate.netjddhs.comjddhs.com This integrated approach allows researchers to design and screen molecules in silico before committing to resource-intensive laboratory synthesis and testing. jddhs.com

Computational techniques such as molecular docking, molecular dynamics (MD) simulations, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies are routinely used to predict how chroman derivatives will interact with biological targets. jddhs.comjddhs.comresearchgate.net These methods help in identifying promising lead compounds, optimizing their structures for better binding affinity and selectivity, and predicting their pharmacokinetic properties. researchgate.netnih.gov For example, in the development of novel chroman-like PD-1/PD-L1 inhibitors, MD simulations and binding free energy calculations correctly predicted that the (R)-enantiomer of a compound would have superior inhibitory activity compared to the (S)-enantiomer, a finding that was later confirmed by bioassays and X-ray structural analysis. nih.gov This iterative loop of computational prediction followed by experimental validation ensures a more rational and efficient path to drug discovery. researchgate.netnih.gov

| Computational Method | Application in Drug Design | Example in Chroman Research | Reference |

|---|---|---|---|

| Molecular Docking | Predicts the binding pose and affinity of a ligand to a target protein. | Used to explain structure-activity relationships of acetyl-CoA carboxylase inhibitors. nih.gov | researchgate.netnih.gov |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules to understand binding stability and conformational changes. | Predicted the superior activity of (R)-C27 over (S)-C27 as a PD-1/PD-L1 inhibitor. nih.gov | jddhs.comnih.gov |

| QSAR (Quantitative Structure-Activity Relationship) | Correlates chemical structure with biological activity to guide the design of more potent compounds. | Performed for monoamine oxidase-B inhibitors to guide the development of new derivatives. researchgate.net | jddhs.comresearchgate.net |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Used in hierarchical virtual screening to identify novel BRD4 inhibitors with a chromone (B188151) structure. researchgate.net | jddhs.comresearchgate.net |

Identification of Novel Biological Targets and Undiscovered Mechanisms of Action

The structural versatility of the chroman ring system has led to its evaluation against a vast array of biological targets. researchgate.net While activities such as antioxidant and anticancer effects are well-documented, emerging research is uncovering novel targets and mechanisms of action, opening new therapeutic avenues. nih.govnih.govgoogle.com

Recent studies have identified chroman and chromone derivatives as potent and selective inhibitors of novel targets. These include Sirtuin 2 (SIRT2), a deacetylating enzyme implicated in neurodegenerative diseases, and Acetyl-CoA Carboxylases (ACCs), which are rate-limiting enzymes in fatty acid synthesis and are relevant to cancer and metabolic diseases. nih.govnih.gov In the realm of immunotherapy, chroman-like small molecules have been developed as antagonists of the PD-1/PD-L1 interaction, a critical immune checkpoint in cancer therapy. nih.gov Furthermore, researchers have identified chromone derivatives as inhibitors of Bromodomain-containing protein 4 (BRD4), an epigenetic reader that has become a promising target for cancer treatment. researchgate.net Other newly explored targets for chroman derivatives include pteridine (B1203161) reductase 1 (PTR1) for antiparasitic applications and monoamine oxidase (MAO) for neurodegenerative diseases. core.ac.uknih.gov

| Biological Target | Therapeutic Area | Type of Derivative | Significance | Reference |

|---|---|---|---|---|

| PD-1/PD-L1 | Cancer Immunotherapy | Chroman-like small molecules | Inhibits tumor immune evasion. | nih.gov |

| Sirtuin 2 (SIRT2) | Neurodegenerative Diseases | Substituted chroman-4-ones | Potential treatment for aging-related disorders. | nih.gov |

| Acetyl-CoA Carboxylases (ACCs) | Cancer, Metabolic Diseases | Chroman derivatives | Inhibits fatty acid synthesis crucial for cancer cell proliferation. | nih.gov |

| Bromodomain-containing protein 4 (BRD4) | Cancer | Chromone derivatives | Acts as an 'epigenetic reader' to suppress tumor gene expression. | researchgate.net |

| Pteridine Reductase 1 (PTR1) | Parasitic Diseases (e.g., Leishmaniasis) | Chroman-4-one analogues | Provides a basis for new anti-trypanosomatidic compounds. | nih.gov |

Development of Advanced Chroman-Based Molecular Probes for Biological Studies

Beyond direct therapeutic applications, the unique chemical and photophysical properties of the chroman scaffold make it an attractive framework for the development of advanced molecular probes. These probes are powerful tools for studying complex biological systems, enabling researchers to visualize cellular components, detect specific analytes, and monitor biological processes in real-time.

The development of fluorescent probes based on various scaffolds is a burgeoning field, aimed at detecting important biological molecules like biogenic amines or hydrogen sulfide (B99878). rsc.org The principles used in these designs can be applied to the chroman core. For instance, a chroman dye has been successfully utilized for the detection and imaging of hydrogen sulfide in cells. mdpi.com The inherent fluorescence of some chroman derivatives, combined with the ability to strategically introduce functional groups, offers significant potential for creating highly sensitive and selective probes. Future research will likely focus on designing chroman-based probes that can respond to changes in their environment (e.g., pH, polarity, presence of specific enzymes) with a detectable change in their fluorescent signal, thereby providing deeper insights into cellular mechanisms and disease states.

Expansion of Chemical Space and Diversity through Chroman Scaffolding

Expanding the chemical space and scaffold diversity of compound libraries is crucial for successful drug discovery, as it increases the probability of finding novel hits in biological screenings. nih.govbiorxiv.org The chroman scaffold is an ideal starting point for creating such diversity due to its rigid, well-defined structure and the numerous positions available for chemical modification. nih.govgu.se

Q & A

Q. What are established synthetic routes for 2-o-Tolyl-chroman-6-ol, and how can reaction conditions be optimized for yield?

- Methodological Answer : A common synthetic approach involves coupling chroman-6-ol derivatives with o-tolyl groups via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling. For example, reacting 6-hydroxychroman with o-tolylboronic acid in the presence of a palladium catalyst under inert conditions can yield the target compound . Optimization requires systematic variation of parameters (e.g., solvent polarity, temperature, catalyst loading) and monitoring via HPLC. A comparative table of reaction conditions and yields can guide optimization:

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Toluene | 80 | 62 | 95 |

| PdCl₂ | DMF | 100 | 45 | 88 |

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Analyze - and -NMR spectra to confirm aromatic substitution patterns (e.g., o-tolyl protons at δ 6.8–7.2 ppm) and chroman hydroxyl groups (δ 5.2–5.6 ppm) .

- X-ray Crystallography : Use Olex2 software to resolve crystal structures, ensuring proper refinement of bond angles and torsional parameters (e.g., dihedral angles between chroman and o-tolyl groups) .

- MS : High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 267.12).

How should researchers formulate hypothesis-driven questions about the biological activity of this compound?

- Methodological Answer : Apply the P-E/I-C-O framework:

- Population (P) : Specific cell lines or enzyme targets (e.g., COX-2 inhibition).

- Exposure/Intervention (E/I) : Dose-response assays (e.g., 1–100 µM concentrations).

- Comparison (C) : Positive controls (e.g., aspirin for COX inhibition).

- Outcome (O) : IC₅₀ values or apoptosis rates .

Advanced Research Questions

Q. How can contradictions in reported biological data for this compound be systematically resolved?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ variations in COX inhibition) and assess variables like assay protocols, solvent systems, or cell viability endpoints .

- Experimental Replication : Standardize conditions (e.g., ATP-based viability assays vs. trypan blue exclusion) and validate using orthogonal methods (e.g., Western blot for apoptotic markers).

Q. What strategies optimize the enantiomeric purity of this compound for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during chroman ring formation to control stereochemistry .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate lipid bilayer permeation using GROMACS to estimate logP values.

- ADMET Prediction : Use SwissADME to assess absorption, CYP450 metabolism, and toxicity profiles. Tabulate key parameters:

| Parameter | Predicted Value |

|---|---|

| LogP (octanol-water) | 3.2 |

| CYP2D6 Inhibition (%) | 78 |

| Plasma Protein Binding (%) | 92 |

Q. What methodologies ensure reproducibility in pharmacological studies of this compound?

- Methodological Answer :

- Pre-registration : Document protocols on platforms like Open Science Framework (OSF) before experimentation.

- Data Transparency : Publish raw spectra, chromatograms, and statistical code in supplementary materials, adhering to FAIR principles .

Tables for Key Findings

Q. Table 1: Comparative Biological Activity of this compound Derivatives

| Derivative | Target Enzyme | IC₅₀ (µM) | Selectivity Index | Reference |

|---|---|---|---|---|

| Parent Compound | COX-2 | 12.3 | 8.5 | |

| Methoxy Analog | COX-2 | 9.7 | 12.2 |

Q. Table 2: Optimized Synthetic Conditions

| Parameter | Standard Method | Green Chemistry Approach |

|---|---|---|

| Solvent | DCM | Ethanol/water (7:3) |

| Catalyst | PdCl₂ | Recyclable Pd nanoparticles |

| Yield (%) | 62 | 58 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.